molecular formula C12H22ClN7O5 B6288537 H-Gly-Gly-Gly-Lys(N3) HCl CAS No. 2737202-70-7

H-Gly-Gly-Gly-Lys(N3) HCl

Cat. No.: B6288537
CAS No.: 2737202-70-7
M. Wt: 379.80 g/mol
InChI Key: FHWDRASZJQHVLA-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-Gly-Gly-Lys(N3) HCl, also known as Triglycyl-Ne-azido-L-lysine hydrochloride, is a synthetic peptide derivative. This compound is characterized by the presence of three glycine residues followed by a lysine residue that is modified with an azido group. The hydrochloride salt form enhances its solubility in aqueous solutions. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Gly-Gly-Lys(N3) HCl involves multiple steps, starting with the protection of the amino groups of lysine and glycine residues. The synthesis typically follows these steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of automated systems ensures high yield and purity, making the compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Gly-Gly-Lys(N3) HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Gly-Gly-Gly-Lys(N3) HCl has a wide range of applications in scientific research:

    Bioconjugation: Used in the conjugation of biomolecules due to its azido group, facilitating the attachment of various probes and tags.

    Drug Delivery Systems: Employed in the development of targeted drug delivery systems, particularly in the formation of peptide-drug conjugates.

    Molecular Biology: Utilized in the study of protein-protein interactions and the development of peptide-based inhibitors.

    Biomedical Research: Applied in the creation of hydrogels for tissue engineering and regenerative medicine

Mechanism of Action

The mechanism of action of H-Gly-Gly-Gly-Lys(N3) HCl is primarily based on its ability to participate in click chemistry reactions. The azido group reacts with alkynes to form stable triazole linkages, which can be used to attach various functional groups to the peptide. This reactivity allows the compound to serve as a versatile tool in bioconjugation and molecular biology studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-Gly-Gly-Lys(N3) HCl is unique due to the presence of the azido group on the lysine residue, which imparts distinct reactivity and functionality. This makes it particularly valuable in click chemistry and bioconjugation applications, setting it apart from other similar peptides .

Properties

IUPAC Name

(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N7O5.ClH/c13-5-9(20)15-6-10(21)16-7-11(22)18-8(12(23)24)3-1-2-4-17-19-14;/h8H,1-7,13H2,(H,15,20)(H,16,21)(H,18,22)(H,23,24);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWDRASZJQHVLA-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN7O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.80 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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